molecular formula C20H14O6 B14680928 3H-Xanthen-3-one, 2,6,7-trihydroxy-9-(methoxyphenyl)- CAS No. 37569-53-2

3H-Xanthen-3-one, 2,6,7-trihydroxy-9-(methoxyphenyl)-

Cat. No.: B14680928
CAS No.: 37569-53-2
M. Wt: 350.3 g/mol
InChI Key: JYHBFOFIRVIQIX-UHFFFAOYSA-N
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Description

3H-Xanthen-3-one, 2,6,7-trihydroxy-9-(methoxyphenyl)- is a chemical compound with the molecular formula C19H12O6. This compound belongs to the xanthone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Xanthen-3-one, 2,6,7-trihydroxy-9-(methoxyphenyl)- typically involves the condensation of appropriate phenolic compounds under acidic or basic conditions. One common method includes the reaction of 2,6,7-trihydroxyxanthone with methoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3H-Xanthen-3-one, 2,6,7-trihydroxy-9-(methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in halogenated or aminated products .

Scientific Research Applications

3H-Xanthen-3-one, 2,6,7-trihydroxy-9-(methoxyphenyl)- has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3H-Xanthen-3-one, 2,6,7-trihydroxy-9-(methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Xanthen-3-one, 2,6,7-trihydroxy-9-(methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to other similar compounds .

Properties

CAS No.

37569-53-2

Molecular Formula

C20H14O6

Molecular Weight

350.3 g/mol

IUPAC Name

2,6,7-trihydroxy-9-(2-methoxyphenyl)xanthen-3-one

InChI

InChI=1S/C20H14O6/c1-25-17-5-3-2-4-10(17)20-11-6-13(21)15(23)8-18(11)26-19-9-16(24)14(22)7-12(19)20/h2-9,21-23H,1H3

InChI Key

JYHBFOFIRVIQIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O

Origin of Product

United States

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